3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde
Description
3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is a bicyclic aromatic compound featuring a ketone group at position 3 and a formyl group at position 5 of the indene backbone. This structure confers unique electronic properties, making it a versatile intermediate in organic synthesis, particularly in Knoevenagel condensations for constructing π-conjugated systems in optoelectronic materials . Its electron-withdrawing carbaldehyde group enhances charge-transfer capabilities, which is critical in organic semiconductors and dyes .
Properties
CAS No. |
1187243-14-6 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindene-5-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5-6H,3-4H2 |
InChI Key |
OKEDETIXLUIRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the oxidation of 2,3-dihydro-1H-indene derivatives. One common method is the oxidation of 2,3-dihydro-1H-indene-5-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated indene derivatives.
Scientific Research Applications
3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It serves as a precursor for the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxo group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by substituent type and position. Below is a comparative analysis with structurally related indanone derivatives:
Electronic and Optical Properties
- Photovoltaic Applications: this compound derivatives (e.g., EA4) exhibit stronger electron-withdrawing capacity than rhodanine or malononitrile-based acceptors, improving charge separation in organic solar cells . Comparatively, indandione (IN) derivatives show lower molar extinction coefficients, reducing light-harvesting efficiency .
- Solubility : The carbaldehyde derivative’s solubility in chlorinated solvents (e.g., chloroform) is superior to carboxylate esters, which require polar aprotic solvents .
Data Tables
Table 1: Physical Properties of Selected Indanone Derivatives
Biological Activity
3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H8O2. Its unique structure, characterized by an oxo group and a carbaldehyde group attached to an indene ring, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 1187243-14-6 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 3-oxo-1,2-dihydroindene-5-carbaldehyde |
| Molecular Formula | C10H8O2 |
| Canonical SMILES | C1CC(=O)C2=C1C=CC(=C2)C=O |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains. For instance, a study published in BenchChem reported that the compound showed notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro assays. A notable study indicated that this compound induces apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Addition Reactions : The oxo group can participate in nucleophilic addition reactions with cellular nucleophiles, influencing various metabolic pathways.
- Electrophilic Substitution : The aromatic ring undergoes electrophilic substitution reactions, which can modify signaling pathways involved in cell proliferation and survival.
- ROS Generation : The compound promotes oxidative stress within cells, contributing to its apoptotic effects in cancer cells.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This positions it as a promising candidate for further development into therapeutic agents targeting bacterial infections.
Study 2: Anticancer Potential
A research article published in PMC highlighted the use of this compound in treating human breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
